1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperidine ring, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones under acidic or basic conditions.
Construction of the Pyrido[1,2-a]benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable pyridine derivative, followed by cyclization.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Final Assembly: The final step involves coupling the piperidine ring with the pyrido[1,2-a]benzimidazole core, typically through a nucleophilic substitution or addition reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Addition: Addition reactions, such as Michael addition, can occur at the carbonitrile group, leading to the formation of various adducts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds, such as:
1-(1-Methyl-4-piperidinyl)piperazine: This compound shares the piperidine ring but lacks the pyrido[1,2-a]benzimidazole core and carbonitrile group.
Pyrido[1,2-a]benzimidazole Derivatives: These compounds share the core structure but may have different substituents, leading to varied properties and applications.
Carbonitrile-Containing Compounds: Compounds with carbonitrile groups may exhibit similar reactivity but differ in their overall structure and function.
The uniqueness of this compound lies in its combination of these structural elements, leading to distinct chemical and biological properties.
Biological Activity
1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitubercular agent. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrido[1,2-a]benzimidazole derivatives, characterized by a fused bicyclic structure that enhances its biological activity. Its chemical structure is as follows:
- Molecular Formula: C₁₈H₃₁N₃
- Molecular Weight: 283.47 g/mol
- IUPAC Name: this compound
The presence of the piperidine moiety contributes to the compound's lipophilicity and potential interaction with biological targets.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of pyrido[1,2-a]benzimidazole derivatives. Notably, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains.
Key Findings:
- A derivative of pyrido[1,2-a]benzimidazole demonstrated an MIC (Minimum Inhibitory Concentration) of 0.12 µg/mL against M. tuberculosis, indicating potent activity at low concentrations .
- Structural modifications have led to analogues with improved potency and reduced toxicity towards Vero cells (a cell line used for cytotoxicity testing) .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the chemical structure affect biological activity:
- Benzyl Substituents: The presence and type of substituents on the benzyl ring significantly influence both potency and toxicity. Electron-withdrawing groups tend to increase cytotoxicity, while electron-donating groups can enhance anti-TB activity without toxicity .
- Hydrophobic Interactions: The existence of a hydrophobic pocket in the target binding site suggests that hydrophobic interactions play a crucial role in the binding affinity of these compounds .
Toxicity Profiles
The toxicity of this compound has been assessed in various studies:
- The selectivity index (SI) is a critical parameter in evaluating drug safety. For example, one analogue exhibited an SI of 16, indicating a favorable therapeutic window .
Case Study 1: Efficacy Against Multidrug-resistant Tuberculosis
A study focused on the evaluation of various pyrido[1,2-a]benzimidazole derivatives against MDR-TB strains showed that certain modifications could maintain efficacy while minimizing toxicity. Compound 3h , which retained good activity against resistant strains, was highlighted as a promising lead for further development .
Case Study 2: In Vivo Testing
In vivo testing has been limited but shows promise for future applications. Preliminary results indicate that certain derivatives could effectively reduce bacterial load in infected models without significant side effects .
Data Table: Summary of Biological Activities and Toxicity Profiles
Compound | MIC (µg/mL) | Toxicity (IC50 µg/mL) | Selectivity Index |
---|---|---|---|
Compound 3a | 0.12 | >100 | >833 |
Compound 3h | 0.5 | 8 | 16 |
Compound X | <0.5 | <10 | >20 |
Properties
Molecular Formula |
C21H24N4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H24N4/c1-14(2)16-12-20(24-10-8-15(3)9-11-24)25-19-7-5-4-6-18(19)23-21(25)17(16)13-22/h4-7,12,14-15H,8-11H2,1-3H3 |
InChI Key |
XYAQAHDYWKMHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.